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Compound of Interest |

2-Fluoro-1-methyl-4-
Compound Name:
(phenylmethoxy)benzene

CAS No.: 1036724-56-7

Cat. No.: B1525928

Get Quote
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2-Fluoro-1-methyl-4-(phenylmethoxy)benzene, also known as 2-fluoro-4-(benzyloxy)toluene,
is a halogenated aromatic ether. While specific peer-reviewed studies on this compound are
not abundant, its structural motifs—a fluorotoluene core and a benzyl ether protecting group—
position it as a valuable intermediate in synthetic organic chemistry. This guide provides a
comprehensive overview of its synthesis, predicted properties, and potential applications,
particularly for professionals in drug discovery and materials science. The strategic placement
of the fluorine atom and the versatility of the benzyl ether make this compound a key building
block for creating more complex molecular architectures. The insights provided herein are
derived from established chemical principles and data from structurally related molecules,
offering a robust framework for its utilization in research and development.

Compound Identification and Physicochemical
Profile

A clear identification of a chemical entity is paramount for reproducibility and safety. The
fundamental identifiers and predicted physicochemical properties for 2-Fluoro-1-methyl-4-
(phenylmethoxy)benzene are summarized below. It is important to note that while some
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properties are calculated from its structure, experimental values for properties like melting and
boiling points are not readily available in published literature, a common scenario for
specialized synthetic intermediates.

Property Value Source/Method
CAS Number 1036724-56-7 Chemical Suppliers
Molecular Formula C14H13FO Calculated
Molecular Weight 216.25 g/mol Calculated

2-Fluoro-1-methyl-4-
IUPAC Name IUPAC Nomenclature
(phenylmethoxy)benzene

Synonyms 2-Fluoro-4-(benzyloxy)toluene Common Alternate

Predicted: Colorless to pale

Appearance yellow liquid or low-melting Inferred
solid

Boiling Point Not experimentally determined -

Melting Point Not experimentally determined -

Predicted: Soluble in common
- organic solvents (e.g., DCM,
Solubility ) Inferred
EtOAc, THF); Insoluble in

water

Strategic Synthesis: The Williamson Etherification
Pathway

The most logical and industrially scalable approach for the synthesis of 2-Fluoro-1-methyl-4-
(phenylmethoxy)benzene is the Williamson ether synthesis.[1][2] This classic Sn2 reaction
involves the nucleophilic attack of a phenoxide on an alkyl halide.[3] In this case, the readily
available 3-fluoro-4-methylphenol is deprotonated to form a potent nucleophile, which then
displaces a halide from a benzyl halide.
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The choice of a moderately strong base like potassium carbonate is crucial; it is strong enough
to deprotonate the phenol but not so harsh as to cause side reactions. The use of a polar
aprotic solvent like acetone or acetonitrile facilitates the Sn2 mechanism by solvating the cation
of the base without deactivating the nucleophilic phenoxide.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring
and purification.

Materials:

3-Fluoro-4-methylphenol (1.0 eq)

e Benzyl bromide (1.1 eq)

e Potassium carbonate (K2COs), anhydrous (2.0 eq)
e Acetone, anhydrous

o Ethyl acetate (for extraction)

e Brine (saturated NaCl solution)

e Magnesium sulfate (MgS0Oa4), anhydrous

» Deionized water

Procedure:

o Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux
condenser, add 3-fluoro-4-methylphenol and anhydrous potassium carbonate.

e Solvent Addition: Add anhydrous acetone to the flask to create a slurry.
» Reagent Addition: Slowly add benzyl bromide to the stirring mixture at room temperature.

o Reaction Execution: Heat the mixture to reflux (approximately 56°C for acetone) and
maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer
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Chromatography (TLC), observing the consumption of the starting phenol.

o Workup - Quenching and Extraction: After cooling to room temperature, filter the solid
potassium carbonate and rinse with acetone. Concentrate the filtrate under reduced
pressure to remove the acetone. Redissolve the residue in ethyl acetate and transfer to a
separatory funnel. Wash the organic layer sequentially with deionized water (2x) and brine
(1x).

» Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,
and concentrate under reduced pressure to yield the crude product.

 Purification: The crude product can be purified by flash column chromatography on silica gel,
typically using a hexane/ethyl acetate gradient, to afford the pure 2-Fluoro-1-methyl-4-
(phenylmethoxy)benzene.

Reactants & Reagents

3-Fluoro-4-methylphenol
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Caption: Williamson Ether Synthesis Workflow.

The Role of Fluorine in Drug Design and
Development
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The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal
chemistry, offering a powerful tool to fine-tune the properties of drug candidates.[4][5] The
presence of the fluorine atom in 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene imparts
specific characteristics that are highly desirable in drug design.

o Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a hydrogen
atom with fluorine at a potential site of metabolic oxidation can block this pathway, thereby
increasing the in vivo half-life of a drug.[6]

o Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable non-
covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) with amino acid
residues in a biological target, potentially increasing binding affinity and potency.

e Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby
acidic or basic functional groups, which can be critical for optimizing a drug's solubility and
pharmacokinetic profile.

o Conformational Control: The size and electronic properties of fluorine can influence the
preferred conformation of a molecule, which can be leveraged to lock it into a bioactive
shape.
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Caption: Role as a synthetic intermediate.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene
is not widely available, prudent laboratory practices dictate handling it with care, based on the
known hazards of its constituent classes (aromatic ethers, fluorinated hydrocarbons).

o Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile),
safety glasses with side shields, and a lab coat.[7]
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e Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid
inhalation of any potential vapors.[8] Avoid contact with skin and eyes.[7]

» Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing
agents.[9]

o Fire Safety: While not expected to be highly flammable, keep away from open flames and
sources of ignition. Use standard extinguishing media such as carbon dioxide, dry chemical
powder, or foam for fires involving similar organic compounds.

» Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

2-Fluoro-1-methyl-4-(phenylmethoxy)benzene stands out as a strategically designed
synthetic intermediate. Although not extensively characterized in the primary literature, its value
lies in the predictable and high-yielding synthesis via the Williamson etherification and the
advantageous properties conferred by its fluorinated aromatic core. For researchers in drug
development and materials science, this compound offers a reliable starting point for the
synthesis of novel molecules with tailored electronic, metabolic, and binding properties. This
guide provides the foundational knowledge and practical protocols necessary to effectively and
safely incorporate this versatile building block into a variety of synthetic programs.

References

e NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. [Link]
o Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

e Miller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond
intuition. Science, 317(5846), 1881-1886.

e The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism.
[Link]

e Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015).
Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-
8359. [Link]

© 2026 BenchChem. All rights reserved. 7/9 Tech Support


https://www.tcichemicals.com/BE/en/sds/M0744_EU_6N.pdf
https://pim-resources.coleparmer.com/sds/96724.pdf
https://www.elan-chemical.com/wp-content/uploads/2019/03/9241-NATURAL-MALTONE-EXTRA-ELAN-SDS.pdf
https://www.benchchem.com/product/b1525928/docs?utm_src=pdf-body#introduction-unveiling-a-versatile-fluorinated-building-block
https://webbook.nist.gov/chemistry/
https://www.masterorganicchemistry.com/2014/10/24/the-williamson-ether-synthesis/
https://www.youtube.com/watch?v=4PDs3ygNsv4
https://pubs.acs.org/doi/10.1021/acs.jmedchem.5b00258
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1525928?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

» Asif, M. (2016). Biological Potential of Fluoro-Benzene Analogs. Annals of Medicinal
Chemistry and Research, 2(1), 1015.

o Cole-Parmer. Material Safety Data Sheet - Methyl anthranilate. [Link]

e Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of
enzyme inhibition and medicinal chemistry, 22(5), 527-540.

e Elan Chemical. (2017). Safety Data Sheet. [Link]

e Chemistry LibreTexts. (2021). 11.8: Williamson Ether Synthesis. [Link]
* Dave Explains. (2018). Williamson Ether Synthesis. [Link]

» University of Texas at Dallas. Williamson Ether Synthesis. [Link]

e NIST. Benzene, fluoro-. [Link]

e Connect Products B.V. Safety data sheet. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [Introduction: Unveiling a Versatile Fluorinated Building
Block]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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